molecular formula C10H15NO3 B1305318 1-Amino-3-(2-methoxyphenoxy)propan-2-ol CAS No. 63257-76-1

1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B1305318
CAS No.: 63257-76-1
M. Wt: 197.23 g/mol
InChI Key: BUURBCAOIUVUIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-3-(2-methoxyphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized research applications .

Biological Activity

1-Amino-3-(2-methoxyphenoxy)propan-2-ol, with the molecular formula C₁₀H₁₅NO₃, is an amino alcohol that has garnered interest in various fields due to its unique structural features and biological activities. This compound is primarily recognized for its roles in proteomics research, muscle relaxation, and as a surfactant in personal care products. Its biological activity can be categorized into several key areas: pharmacological effects, applications in research, and potential therapeutic uses.

Structural Characteristics

The compound features an amino group and a methoxyphenoxy moiety, which contribute to its reactivity and interactions with biological targets. The specific substitution pattern of the methoxy group influences its biological properties, making it valuable for specialized applications in medicinal chemistry and biochemistry.

Pharmacological Effects

This compound exhibits several pharmacological activities:

  • Muscle Relaxation: It is noted for its centrally acting muscle relaxant properties, which can be beneficial during surgical procedures by reducing pain and discomfort.
  • Expectorant Properties: The compound also possesses expectorant qualities, aiding in respiratory function by facilitating mucus clearance.

Applications in Research

This compound is utilized in various research contexts:

  • Proteomics Research: As a reagent, it assists in the large-scale study of proteins, enhancing understanding of protein structures and functions. Its role can vary significantly depending on the experimental setup.
  • Synthesis of Pharmaceuticals: The compound serves as an impurity in the synthesis of mephenoxalone, a known muscle relaxant. Understanding its behavior during synthesis can lead to improved pharmaceutical processes .

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally similar compounds, revealing insights into their potential therapeutic applications. For instance:

  • Antileishmanial Activity: Similar compounds have been tested against Leishmania parasites in vitro, indicating potential pathways for developing new treatments for leishmaniasis.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and uniqueness of compounds related to this compound:

Compound NameStructural FeaturesUniqueness
1-Amino-3-(4-methoxyphenoxy)propan-2-olMethoxy group at position 4Different substitution pattern affecting reactivity
1,3-Bis(2-methoxyphenoxy)-2-propanolContains two methoxyphenoxy groupsIncreased complexity due to additional phenyl group
1-Amino-3-(o-methoxyphenoxy)propan-2-olMethoxy group at position orthoVariations in steric hindrance affecting properties

Properties

IUPAC Name

1-amino-3-(2-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUURBCAOIUVUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389152
Record name 1-amino-3-(2-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63257-76-1
Record name 1-amino-3-(2-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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